![molecular formula C13H17NO B2745277 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- CAS No. 165607-31-8](/img/structure/B2745277.png)
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst such as Yb(OTf)3. The reaction is carried out in 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for several hours .
Industrial Production Methods
While specific industrial production methods for 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
科学研究应用
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of mitotic kinesin-5, a motor protein involved in cell division.
Biological Studies: The compound’s ability to arrest cells in mitosis and induce apoptosis has been explored in various biological assays.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- exerts its effects involves the inhibition of the ATPase activity of mitotic kinesin-5. This inhibition prevents the proper functioning of the motor protein, leading to cell cycle arrest in mitosis and subsequent induction of apoptosis . The compound binds to an allosteric pocket of kinesin-5, which is distant from the nucleotide and microtubule binding sites .
相似化合物的比较
Similar Compounds
Hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ): This compound shares a similar core structure but lacks the methyl group at the 6-position.
4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Another structurally related compound with a different ring system.
Uniqueness
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is unique due to its specific substitution pattern and its potent inhibitory activity against mitotic kinesin-5. This makes it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
6-methyl-2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-9-10-5-4-8-15-13(10)11-6-2-3-7-12(11)14/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIRJZYDWHZQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCOC2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
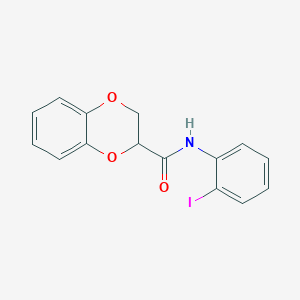
![ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)
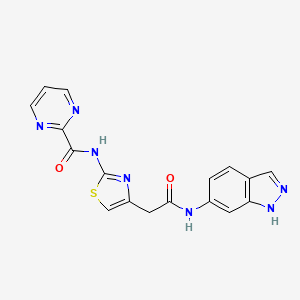
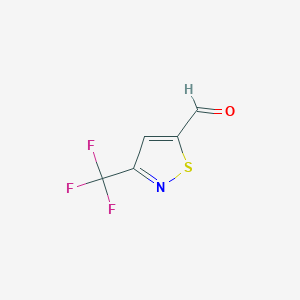
![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)
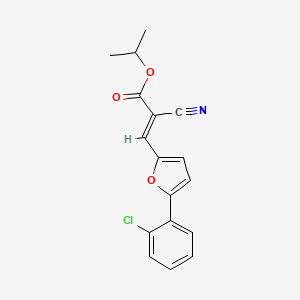
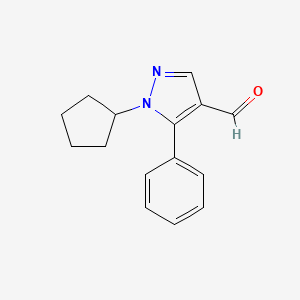

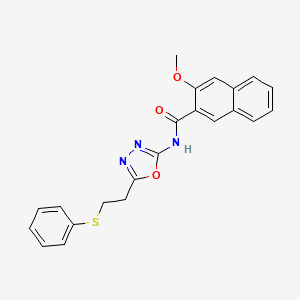
![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)
